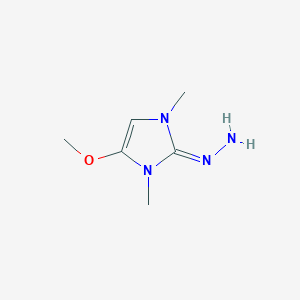
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C6H12N4O and a molecular weight of 156.19 g/mol . It is a member of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with methoxy-substituted ketones or aldehydes, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce amino-imidazole compounds .
Applications De Recherche Scientifique
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2,3-dihydro-1H-benzimidazole: Similar in structure but with a benzimidazole core.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another related compound with a benzimidazole core and additional functional groups.
Uniqueness
2-Hydrazono-4-methoxy-1,3-dimethyl-2,3-dihydro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazono group and methoxy substitution make it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
(E)-(4-methoxy-1,3-dimethylimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C6H12N4O/c1-9-4-5(11-3)10(2)6(9)8-7/h4H,7H2,1-3H3/b8-6+ |
Clé InChI |
MUYLBFAEPMZZBK-SOFGYWHQSA-N |
SMILES isomérique |
CN\1C=C(N(/C1=N/N)C)OC |
SMILES canonique |
CN1C=C(N(C1=NN)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


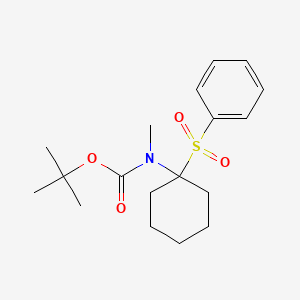

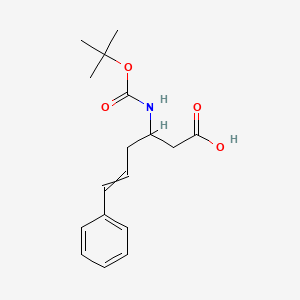
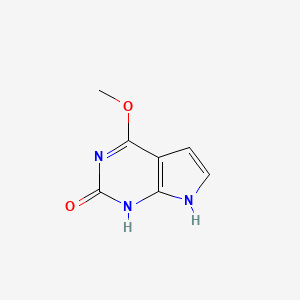
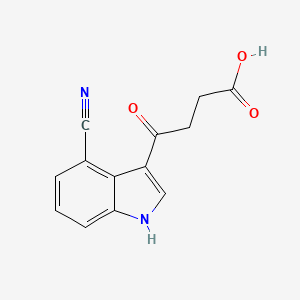
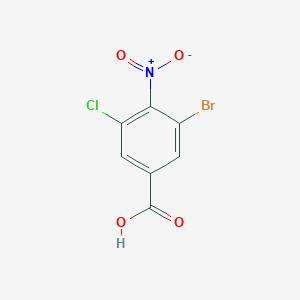

![9-Bromo-Acenaphtho[1,2-b]quinoxaline](/img/structure/B12821205.png)
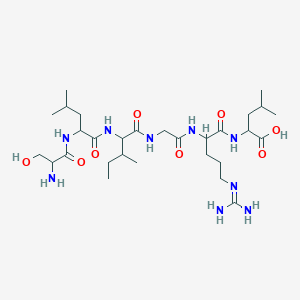

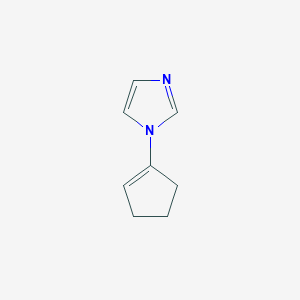

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12821264.png)

